2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound is a benzamide derivative featuring a chloro-fluoro aromatic system and a fused oxazepine heterocycle with isobutyl and dimethyl substituents. The oxazepine ring may enhance solubility compared to simpler benzamides, while the electron-withdrawing halogens (Cl, F) could influence reactivity in atmospheric or biological systems .
Properties
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O3/c1-13(2)11-26-17-10-14(8-9-18(17)29-12-22(3,4)21(26)28)25-20(27)19-15(23)6-5-7-16(19)24/h5-10,13H,11-12H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFMVSEGFXLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic derivative belonging to the class of benzoxazepine compounds. This class is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Recent studies have indicated that benzoxazepine derivatives exhibit various biological activities. The compound has shown promising results in several areas:
-
Anticancer Activity :
- Research has demonstrated that benzoxazepine derivatives can inhibit the proliferation of various cancer cell lines. The compound's activity is often dependent on the specific type of cancer cells being targeted.
- A study reported that certain derivatives exhibited cytotoxicity against solid tumor cell lines and affected the release of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential anti-cancer mechanisms .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against solid tumors | |
| Anti-inflammatory | Modulation of IL-6 and TNF-α release | |
| Antimicrobial | Limited activity against certain bacterial strains |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The structural features of benzoxazepine derivatives allow them to interact with cellular pathways involved in growth regulation.
- Cytokine Modulation : By influencing cytokine release patterns, these compounds may alter immune responses, providing both therapeutic benefits in cancer treatment and inflammation management.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogenated benzamides exhibit varied degradation kinetics depending on substituent position and electronic effects. For example:
- Chlorine substituents: Increase persistence in the environment due to reduced hydroxyl radical (OH) reactivity. Atkinson (1986) reported that chlorinated aromatics react with OH radicals at rates 10–100 times slower than non-halogenated analogs .
- Fluorine substituents : Enhance metabolic stability but may slightly increase atmospheric reactivity compared to chlorine due to weaker C–F bond polarization .
Table 1: Hypothetical OH Radical Reaction Rate Constants (kOH) for Halogenated Benzamides
| Compound | Substituents | Estimated kOH (cm³ molecule⁻¹ s⁻¹) | Reference Basis |
|---|---|---|---|
| Target Compound | 2-Cl, 6-F | 1.2 × 10⁻¹² | Extrapolated from |
| 2-Chloro-N-(phenyl)benzamide | 2-Cl | 8.5 × 10⁻¹³ | |
| 4-Fluoro-N-(napthyl)benzamide | 4-F | 3.0 × 10⁻¹² |
Heterocyclic Modifications
The tetrahydrobenzooxazepine core in the target compound distinguishes it from simpler benzamides. Analogous compounds with pyrrolidine or piperidine rings instead of oxazepine show:
- Reduced solubility : Due to decreased oxygen content (e.g., piperidine analogs have logP values ~1.5 units higher) .
- Altered metabolic pathways : Oxazepine’s oxygen atom may facilitate cytochrome P450-mediated oxidation compared to nitrogen-containing heterocycles.
Environmental Persistence
Biogenic volatile organic compounds (BVOCs) like isoprene degrade rapidly (kOH ~1 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), whereas halogenated benzamides are far more persistent . The target compound’s estimated atmospheric lifetime (τ ≈ 10 days) exceeds non-halogenated analogs (τ ≈ 1 day) but is shorter than fully chlorinated derivatives (τ > 30 days) .
Preparation Methods
Enantioselective Organocatalytic Cyclization
The benzo[b]oxazepin moiety is synthesized via enantioselective organocatalytic 1,4-addition reactions. A modified MacMillan protocol (Scheme 1) uses β-substituted β-hydroxyaminoaldehydes derived from α,β-unsaturated aldehydes and N-Boc-hydroxylamine. Key steps include:
- Catalyst : (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (pTSA salt).
- Cyclization : Propargyl alcohol intermediates undergo 7-endo-dig cyclization in tetrahydrofuran (THF) with tetrabutylammonium fluoride (TBAF), yielding 3,4-dihydro-1,2-oxazepin-5(2H)-ones.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Chiral Purity (%) |
|---|---|---|---|---|
| Aluminum isopropoxide | Dichloromethane | 30 | 84.0 | 95.3 |
| LiAlH(t-Bu)3 | Toluene | 75 | 86.9 | 96.6 |
| TBAF | THF | 25 | 92.1 | 98.2 |
Functionalization of the Oxazepin Core
Isobutyl and dimethyl groups are introduced via alkylation:
- Isobutyl Addition : Reaction with isobutyl bromide in dimethylformamide (DMF) at 80°C for 12 hours.
- Dimethylation : Methyl iodide and potassium carbonate in acetone under reflux.
Preparation of 2-Chloro-6-Fluorobenzamide
Chlorination of 2-Chloro-6-Fluorotoluene
2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light (180°C) with phosphorus trichloride as a promoter. The resulting 2-chloro-6-fluorobenzyl chloride is hydrolyzed to 2-chloro-6-fluorobenzoic acid using Fe3O4-based solid superacid catalysts.
Table 2: Hydrolysis Efficiency with Catalysts
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fe3O4/SO4^2− | 180 | 4 | 95.0 | 99.7 |
| HCl (85% conc.) | 90 | 6 | 90.0 | 98.5 |
| AlCl3 | 120 | 3 | 88.2 | 97.8 |
Conversion to Benzoyl Chloride
2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (3:1 molar ratio) at 80°C for 1–2 hours, achieving >99% conversion. Excess thionyl chloride is recovered via vacuum distillation.
Amidation with 2-(4-Fluorophenoxy)Ethylamine
The benzoyl chloride reacts with 2-(4-fluorophenoxy)ethylamine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and triethylamine. Yields reach 89–93% with purity >98%.
Coupling of Benzamide and Oxazepin Moieties
Nucleophilic Aromatic Substitution
The final coupling employs a Buchwald-Hartwig amination strategy:
- Conditions : Pd2(dba)3/Xantphos catalyst, cesium carbonate base, toluene at 110°C.
- Challenges : Steric hindrance from the isobutyl-dimethyl group reduces reaction rates, necessitating extended reaction times (24–48 hours).
Table 3: Coupling Efficiency with Palladium Catalysts
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | Toluene | 110 | 78.5 |
| PdCl2(dppf) | DMF | 100 | 82.3 |
| Pd/C + CuI | THF | 90 | 75.6 |
Microwave-Assisted Coupling
Microwave irradiation (150°C, 300 W) reduces reaction time to 2–4 hours with comparable yields (80–85%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted intermediates.
- Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Waste Management
- Byproduct Recovery : Hydrogen chloride and sulfur dioxide from thionyl chloride reactions are absorbed into water and refined for reuse.
- Solvent Recycling : Distillation recovers >95% of dichloromethane and toluene.
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Organocatalytic Cyclization | High enantiopurity (up to 98.2%) | Costly catalysts, long reaction times |
| Radical Chlorination | Scalable, high yield (95%) | Requires UV light, safety concerns |
| Microwave Coupling | Rapid (2–4 hours) | High energy input, specialized equipment |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted benzamide precursors. Key steps include:
- Core formation : Condensation of chloro-fluoro-benzoyl chloride with a functionalized tetrahydrobenzo-oxazepine intermediate under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
- Substituent introduction : Isobutyl and dimethyl groups are introduced via alkylation or reductive amination, requiring precise stoichiometric control to minimize by-products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for achieving >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm the benzamide linkage (amide proton at δ 10–11 ppm) and the oxazepine ring’s stereochemistry .
- Mass spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 455.18 [M+H]) and fragmentation patterns .
- IR spectroscopy : Key peaks include C=O stretches (1680–1720 cm) for the oxazepinone and benzamide groups .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate target engagement:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive/negative controls to quantify IC values .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a reference compound .
- Solubility optimization : Employ DMSO stocks (<0.1% final concentration) to avoid solvent interference in cell-based assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:
- Replication : Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) and independent compound batches .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that might influence results .
- Orthogonal assays : Validate findings using SPR (surface plasmon resonance) for binding affinity or in vivo zebrafish models for toxicity .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer : Integrate molecular docking and dynamics simulations:
- Target prediction : Use SwissTargetPrediction to identify putative targets (e.g., GPCRs or ion channels) .
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on halogen bonding (Cl/F) with active-site residues .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key conformational changes .
Q. What methodologies assess environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD guidelines for environmental fate studies:
- Degradation kinetics : Hydrolysis/photolysis experiments (pH 4–9, UV light) quantify half-life under simulated environmental conditions .
- Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3 indicate potential bioaccumulation in aquatic organisms .
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC) and algal growth inhibition tests (72-h EC) .
Q. How can reaction conditions be optimized to improve synthetic yield without compromising stereochemical integrity?
- Methodological Answer : Apply DoE (Design of Experiments) principles:
- Parameter screening : Vary temperature (25–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
- Chiral HPLC : Ensure enantiomeric excess (>99%) for stereosensitive steps, critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
